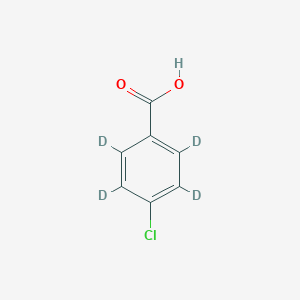

4-Chlorobenzoic Acid-d4

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

4-chloro-2,3,5,6-tetradeuteriobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10)/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRHGYUZYPHTUJZ-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)O)[2H])[2H])Cl)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301006147 | |

| Record name | 4-Chloro(~2~H_4_)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301006147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85577-25-9 | |

| Record name | 4-Chloro(~2~H_4_)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301006147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Chlorobenzoic Acid-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 4-Chlorobenzoic Acid-d4. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this isotopically labeled compound as an internal standard in pharmacokinetic studies and for quantitative analysis in complex matrices. This document details the compound's physical and spectral characteristics, provides representative experimental protocols for its synthesis and analysis, and illustrates a key metabolic pathway.

Core Chemical and Physical Properties

This compound (4-chloro-2,3,5,6-tetradeuteriobenzoic acid) is the deuterated analog of 4-Chlorobenzoic Acid. The substitution of hydrogen with deuterium atoms on the phenyl ring results in a higher molecular weight, which is essential for its use as an internal standard in mass spectrometry-based analytical methods. While some physical properties are not extensively reported for the deuterated form, they are expected to be very similar to those of the non-deuterated parent compound.

Table 1: Physical and Chemical Properties of this compound and 4-Chlorobenzoic Acid

| Property | This compound | 4-Chlorobenzoic Acid |

| Molecular Formula | C₇HD₄ClO₂ | C₇H₅ClO₂ |

| Molecular Weight | 160.61 g/mol | 156.57 g/mol |

| CAS Number | 85577-25-9 | 74-11-3 |

| Appearance | White to off-white solid | White to off-white crystalline powder |

| Melting Point | Not reported, expected to be similar to the non-deuterated form | 238-241 °C[1] |

| Boiling Point | Not reported, expected to be similar to the non-deuterated form | 274-276 °C |

| Solubility | Soluble in methanol, ethanol, and ether; very slightly soluble in water. | Soluble in methanol, ethanol, and ether; very slightly soluble in water. |

Spectral Data

The following tables summarize the key spectral data for 4-Chlorobenzoic Acid. The data for the deuterated form is inferred from the principles of each analytical technique.

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Nucleus | This compound (Predicted) | 4-Chlorobenzoic Acid (DMSO-d₆) |

| ¹H NMR | Aromatic region will show significantly reduced or absent signals due to deuteration. A broad singlet for the carboxylic acid proton will be present. | δ ~7.97 (d, 2H), δ ~7.58 (d, 2H), δ ~13.2 (s, 1H, COOH)[2] |

| ¹³C NMR | Aromatic signals will show coupling to deuterium (C-D coupling), resulting in multiplets. The chemical shifts will be very similar to the non-deuterated form. | δ ~171.7 (C=O), δ ~143.0 (C-Cl), δ ~136.3 (aromatic C), δ ~134.9 (aromatic C), δ ~133.9 (aromatic C)[2] |

Table 3: Mass Spectrometry (MS) Data

| Ionization Mode | This compound (Predicted) | 4-Chlorobenzoic Acid |

| Electron Ionization (EI) | Molecular ion (M⁺) peak at m/z 160. Isotopic pattern for chlorine will be observed (M+2 peak at ~32% of M⁺). Fragmentation will involve loss of -OD and -COOD. | Molecular ion (M⁺) peak at m/z 156. Isotopic pattern for chlorine is present. Key fragments at m/z 139 ([M-OH]⁺) and 111 ([M-COOH]⁺)[3] |

Table 4: Infrared (IR) Spectroscopy Data

| Functional Group | This compound (Predicted) | 4-Chlorobenzoic Acid (KBr pellet) |

| O-H stretch (acid) | ~2500-3300 cm⁻¹ (broad) | ~2500-3300 cm⁻¹ (broad) |

| C=O stretch (acid) | ~1680-1710 cm⁻¹ | ~1680-1710 cm⁻¹ |

| C-D stretch (aromatic) | ~2200-2300 cm⁻¹ | Not present |

| C-H stretch (aromatic) | Not present | ~3000-3100 cm⁻¹ |

| C-Cl stretch | ~1000-1100 cm⁻¹ | ~1000-1100 cm⁻¹ |

Experimental Protocols

Synthesis of this compound (Representative Protocol)

This protocol is based on the principle of hydrogen-deuterium (H/D) exchange on the aromatic ring of 4-chlorobenzoic acid in a deuterated solvent under acidic conditions.

Materials:

-

4-Chlorobenzoic acid

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

Sulfuric acid-d₂ (D₂SO₄, 98 wt. % in D₂O)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Diethyl ether

Procedure:

-

In a pressure-rated glass tube equipped with a magnetic stir bar, add 4-chlorobenzoic acid (1.0 g).

-

To the tube, add D₂O (20 mL) and a catalytic amount of D₂SO₄ (0.2 mL).

-

Seal the tube and heat the mixture at 150-180 °C with vigorous stirring for 48-72 hours.

-

Cool the reaction mixture to room temperature.

-

Extract the product with diethyl ether (3 x 20 mL).

-

Combine the organic layers and dry over anhydrous MgSO₄.

-

Filter the drying agent and remove the solvent under reduced pressure to yield crude this compound.

-

Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/D₂O) to obtain the final product.

Analytical Method: High-Performance Liquid Chromatography (HPLC) (Representative Protocol)

This method is suitable for the quantification of this compound and its non-deuterated analog.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.[4][5]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

Procedure:

-

Prepare a stock solution of this compound in the mobile phase.

-

Prepare a series of calibration standards of 4-Chlorobenzoic Acid in the mobile phase, each containing a fixed concentration of the this compound internal standard.

-

Prepare the sample for analysis by dissolving it in the mobile phase and adding the internal standard.

-

Inject the standards and samples onto the HPLC system.

-

Quantify the amount of 4-Chlorobenzoic Acid in the sample by constructing a calibration curve of the peak area ratio (analyte/internal standard) versus concentration.

Metabolic Pathway

4-Chlorobenzoic acid is known to be metabolized by certain microorganisms through hydrolytic dehalogenation. The following diagram illustrates a common bacterial degradation pathway.

This guide provides foundational technical information for the effective use of this compound in a research and development setting. For specific applications, further validation of experimental protocols is recommended.

References

An In-depth Technical Guide to the Synthesis and Characterization of 4-Chlorobenzoic Acid-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Chlorobenzoic Acid-d4, a deuterated analog of 4-Chlorobenzoic Acid. This isotopically labeled compound is a valuable tool in various research applications, including as an internal standard in mass spectrometry-based quantitative analysis and in mechanistic studies of chemical and biological processes.

Synthesis of this compound

The synthesis of this compound (4-chloro-2,3,5,6-tetradeuteriobenzoic acid) can be effectively achieved through a platinum-catalyzed hydrogen-deuterium exchange reaction. This method offers a direct and efficient route to introduce deuterium atoms onto the aromatic ring of 4-Chlorobenzoic Acid.

Experimental Protocol: Platinum-Catalyzed H/D Exchange

This protocol is adapted from established methods for the deuteration of aromatic carboxylic acids.

Materials:

-

4-Chlorobenzoic Acid

-

Potassium tetrachloroplatinate(II) (K₂PtCl₄)

-

Deuterated acetic acid (CH₃COOD)

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

Deuterated hydrochloric acid (DCl in D₂O)

-

Ethanol

-

Water (for recrystallization)

-

Diethyl ether

-

Benzene

-

Pyridine

-

Nitrogen gas (inert atmosphere)

Equipment:

-

Sealed glass ampoules or a high-pressure reaction vessel

-

Oven or heating mantle

-

Schlenk line or glovebox for inert atmosphere operations

-

Rotary evaporator

-

Filtration apparatus (Büchner funnel)

-

TLC plates (silica gel with fluorescent indicator)

-

NMR spectrometer

-

Mass spectrometer

Procedure:

-

Reaction Setup: In a glass ampoule, combine 4-Chlorobenzoic Acid, a catalytic amount of potassium tetrachloroplatinate(II) (e.g., 1-5 mol%), and a few drops of concentrated deuterated hydrochloric acid.

-

Deuterated Solvent Addition: Add a solution of deuterated acetic acid in deuterium oxide (e.g., 33-50% v/v) to the ampoule. The large excess of this mixture serves as both the solvent and the deuterium source.

-

Inert Atmosphere: Freeze the mixture with liquid nitrogen, evacuate the ampoule, and backfill with nitrogen gas. Repeat this freeze-pump-thaw cycle three times to ensure an oxygen-free atmosphere.

-

Reaction: Seal the ampoule under vacuum and place it in an oven preheated to 130°C. The reaction time can vary, and it is advisable to monitor the progress by analyzing small aliquots at different time points (e.g., 12, 24, 48, 72, 96 hours) to determine the optimal duration for high deuterium incorporation.

-

Work-up and Purification:

-

After the desired reaction time, cool the ampoule to room temperature and carefully open it.

-

The crude deuterated 4-Chlorobenzoic Acid may precipitate upon cooling. Filter the crystals and wash them with a small amount of 0.5 M HCl and then with cold water.

-

Dissolve the crude product in a minimal amount of hot ethanol and recrystallize by the slow addition of water until turbidity is observed, followed by cooling to induce crystallization.

-

Filter the purified crystals, wash with cold water, and dry under vacuum.

-

-

Purity Assessment: The purity of the final product can be checked by Thin Layer Chromatography (TLC) using a benzene-pyridine (85:15) solvent system and determining its melting point.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and extent of deuteration of the synthesized this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Physicochemical Properties

| Property | Unlabeled 4-Chlorobenzoic Acid | This compound |

| Molecular Formula | C₇H₅ClO₂ | C₇HD₄ClO₂[1] |

| Molecular Weight | 156.57 g/mol | 160.59 g/mol [1] |

| Accurate Mass | 155.9978 amu | 160.0229 amu[2] |

| Appearance | White to off-white solid | White to off-white solid |

| CAS Number | 74-11-3 | 85577-25-9[1] |

Spectroscopic Data

¹H NMR Spectroscopy

A comparison of the ¹H NMR spectra of unlabeled and deuterated 4-Chlorobenzoic Acid is the most direct method to confirm the success of the deuteration.

| Compound | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 4-Chlorobenzoic Acid | ~7.97 | Doublet | 2H | Protons ortho to COOH |

| ~7.58 | Doublet | 2H | Protons meta to COOH | |

| This compound | ~7.97 | Singlet (residual) | Greatly reduced | Residual ortho protons |

| ~7.58 | Singlet (residual) | Greatly reduced | Residual meta protons |

Note: The carboxylic acid proton signal will also be present but may be broad and its chemical shift can be concentration and solvent dependent.

Mass Spectrometry

Mass spectrometry provides definitive evidence of the incorporation of deuterium atoms by revealing the mass of the molecular ion.

| Compound | Expected [M]⁺ or [M-H]⁻ | Key Fragmentation Peaks (m/z) |

| 4-Chlorobenzoic Acid | 156/158 (due to ³⁵Cl/³⁷Cl isotopes) | 139/141, 111/113 |

| This compound | 160/162 | 143/145, 115/117 |

The isotopic purity can be determined by high-resolution mass spectrometry by comparing the intensities of the ion signals corresponding to the d₀, d₁, d₂, d₃, and d₄ species.

Characterization Workflow Diagram

Caption: Logical workflow for the characterization of this compound.

Conclusion

This guide outlines a robust and reproducible method for the synthesis of this compound via platinum-catalyzed hydrogen-deuterium exchange. The provided experimental protocol and characterization data serve as a valuable resource for researchers requiring this deuterated standard for their studies. The successful synthesis and rigorous characterization of this compound are crucial for its effective application in drug development and other scientific disciplines.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Chlorobenzoic Acid-d4

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-Chlorobenzoic Acid-d4, a deuterated analog of 4-Chlorobenzoic Acid. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who utilize isotopically labeled compounds for a variety of applications, including as internal standards in mass spectrometry-based quantification, for metabolism studies, and in mechanistic investigations.

Chemical Identity and Physical Properties

This compound is a stable, isotopically labeled form of 4-Chlorobenzoic acid where four hydrogen atoms on the benzene ring have been replaced with deuterium atoms. This substitution results in a higher molecular weight compared to the unlabeled compound, a key feature for its use as an internal standard.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | 4-chloro-2,3,5,6-tetradeuteriobenzoic acid | [1] |

| Synonyms | 4-Chlorobenzoic-d4 Acid, [2H4]-4-Chlorobenzoic acid | [1] |

| CAS Number | 85577-25-9 | [1] |

| Molecular Formula | C₇HD₄ClO₂ | [2] |

| Molecular Weight | 160.59 g/mol | [3] |

| Exact Mass | 160.0229141 Da | |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 238-241 °C (for non-deuterated) | [4] |

| Boiling Point | 274-276 °C (for non-deuterated) | [2] |

| Solubility | Soluble in methanol, ethanol, ether, and hot water. Sparingly soluble in cold water. | [5][6] |

Spectroscopic Data

The following sections detail the expected spectroscopic characteristics of this compound, with reference to the well-documented spectra of its non-deuterated counterpart.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The ¹H NMR spectrum of this compound is expected to be significantly simplified compared to the unlabeled compound. The aromatic region will lack the characteristic signals of the benzene ring protons due to their replacement with deuterium. The only observable proton signal would be that of the carboxylic acid proton, which is typically a broad singlet. The chemical shift of this proton can vary depending on the solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum will show signals corresponding to the carbon atoms of the benzene ring and the carboxylic acid group. The chemical shifts will be very similar to those of 4-Chlorobenzoic acid.

Table 2: Representative ¹³C NMR Chemical Shifts for 4-Chlorobenzoic Acid (in DMSO-d₆)

| Carbon Atom | Chemical Shift (ppm) |

| C=O | ~167 |

| C-Cl | ~137 |

| C-COOH | ~130 |

| C-H (ortho to COOH) | ~131 |

| C-H (meta to COOH) | ~129 |

Mass Spectrometry (MS)

Mass spectrometry is a critical technique for confirming the identity and isotopic enrichment of this compound. The presence of the chlorine atom results in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments.

-

Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak corresponding to the mass of the deuterated compound. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), the molecular ion will appear as a pair of peaks separated by approximately 2 m/z units, with a characteristic intensity ratio of roughly 3:1. For C₇HD₄³⁵ClO₂, the expected m/z would be around 160, and for C₇HD₄³⁷ClO₂, it would be around 162.

-

Fragmentation: Common fragmentation patterns for benzoic acids include the loss of the hydroxyl group (-OH) and the carboxyl group (-COOH).

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the carboxylic acid functional group.

Table 3: Key IR Absorption Bands for 4-Chlorobenzoic Acid

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H stretch (Carboxylic acid) | 2500-3300 | Broad band |

| C=O stretch (Carboxylic acid) | 1680-1710 | Strong |

| C-D stretch (Aromatic) | ~2250 | Weak to medium |

| C-Cl stretch | 700-850 | Strong |

Experimental Protocols

The following are detailed methodologies for key experiments related to the characterization and use of this compound.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol describes a reverse-phase HPLC method for assessing the purity of this compound.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid for MS compatibility) to ensure the analyte is in its protonated form.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of 235 nm.

-

Sample Preparation: Prepare a stock solution of this compound in the mobile phase or a compatible solvent (e.g., methanol) at a concentration of approximately 1 mg/mL. Further dilute as necessary to fall within the linear range of the detector.

-

Procedure:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject a known volume of the sample solution (e.g., 10 µL).

-

Monitor the chromatogram for the elution of the main peak corresponding to this compound and any impurity peaks.

-

Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.

-

Quantitative Analysis by Titration

This protocol outlines a method for determining the concentration of a this compound solution via acid-base titration.

-

Reagents:

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M).

-

Phenolphthalein indicator solution.

-

This compound sample, accurately weighed.

-

Ethanol or a mixture of ethanol and water to dissolve the sample.

-

-

Procedure:

-

Accurately weigh a sample of this compound and dissolve it in a suitable solvent in an Erlenmeyer flask.

-

Add a few drops of phenolphthalein indicator to the solution.

-

Titrate the solution with the standardized NaOH solution from a burette until a faint, persistent pink color is observed, indicating the endpoint.

-

Record the volume of NaOH solution used.

-

Calculate the molarity of the this compound solution using the stoichiometry of the reaction (1:1 molar ratio) and the known concentration of the NaOH solution.

-

Recrystallization for Purification

This protocol describes a general procedure for the purification of this compound by recrystallization.

-

Solvent Selection: A suitable solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of ethanol and water is often effective.

-

Procedure:

-

Dissolve the crude this compound in a minimal amount of the hot solvent in an Erlenmeyer flask.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot filtered to remove the charcoal and any insoluble impurities.

-

Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should occur.

-

To maximize yield, the flask can be placed in an ice bath to further cool the solution.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of the cold solvent to remove any remaining soluble impurities.

-

Dry the crystals thoroughly, for example, in a vacuum oven, to remove any residual solvent.

-

Mandatory Visualizations

The following diagram illustrates a typical experimental workflow for the quality control analysis of a synthesized batch of this compound.

Caption: Experimental workflow for the synthesis, purification, and quality control of this compound.

References

- 1. Solved Clearly label the IR spectrum of 4-chlorobenzoic acid | Chegg.com [chegg.com]

- 2. Separation of 4-Chlorobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 3. Benzoic acid, 4-chloro- [webbook.nist.gov]

- 4. asianjournalofphysics.com [asianjournalofphysics.com]

- 5. rsc.org [rsc.org]

- 6. 4-Chlorobenzoic acid, TMS derivative [webbook.nist.gov]

Technical Guide to the Isotopic Purity of 4-Chlorobenzoic Acid-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of 4-Chlorobenzoic Acid-d4, a deuterated analog of 4-Chlorobenzoic Acid. This document outlines the common methods for its synthesis, purification, and, most critically, the determination of its isotopic enrichment and distribution. The information presented here is intended to be a valuable resource for professionals in research, development, and quality control who utilize isotopically labeled compounds.

Introduction

This compound is a stable isotope-labeled compound where four hydrogen atoms on the phenyl ring have been replaced by deuterium atoms. It serves as an important internal standard in mass spectrometry-based quantitative analyses, particularly in pharmacokinetic and metabolic studies of 4-Chlorobenzoic acid and related compounds. The accuracy of such studies is highly dependent on the isotopic purity of the labeled standard. This guide details the analytical methodologies used to ascertain this critical parameter.

Synthesis and Isotopic Labeling

The synthesis of this compound typically involves the deuteration of a suitable precursor. While specific proprietary methods may vary between manufacturers, a common conceptual pathway involves the oxidation of a deuterated toluene derivative.

For instance, 4-chlorotoluene-d7 can be oxidized to produce this compound. The deuteration of the aromatic ring is often achieved through acid-catalyzed hydrogen-deuterium exchange reactions in the presence of a deuterium source, such as deuterated sulfuric acid (D₂SO₄) or by using deuterated starting materials in a multi-step synthesis. The carboxylic acid group is typically introduced in the final steps to avoid H/D exchange at the acidic proton position during the ring deuteration process.

Isotopic Purity Data

The isotopic purity of a deuterated compound is defined by its isotopic enrichment and the distribution of its isotopologues. Isotopic enrichment refers to the percentage of molecules that contain deuterium at the specified positions, while the isotopic distribution provides the relative abundance of molecules with different numbers of deuterium atoms (d0, d1, d2, d3, d4, etc.).

Typical Isotopic Enrichment

Commercial preparations of this compound generally exhibit a high degree of isotopic enrichment. A typical specification for isotopic enrichment is 98 atom % D .[1]

Representative Isotopic Distribution

The following table presents a representative isotopic distribution for a batch of this compound with high isotopic enrichment. This data is illustrative and actual values may vary between different batches and suppliers. Such data is typically obtained through mass spectrometry.

| Isotopologue | Mass (Da) | Relative Abundance (%) |

| d0 (Unlabeled) | 156 | < 0.1 |

| d1 | 157 | 0.2 |

| d2 | 158 | 1.0 |

| d3 | 159 | 5.0 |

| d4 | 160 | 93.8 |

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity is a critical step in the quality control of this compound. The two primary analytical techniques employed for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry

Objective: To determine the isotopic enrichment and distribution of this compound.

Methodology: High-resolution mass spectrometry (HRMS), often coupled with a chromatographic separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS), is the preferred method.

Instrumentation:

-

A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR))

-

An appropriate ionization source (e.g., Electrospray Ionization (ESI) for LC-MS or Electron Ionization (EI) for GC-MS)

-

Liquid or Gas Chromatograph for sample introduction

Procedure:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol, acetonitrile). For GC-MS analysis, derivatization to a more volatile form, such as a trimethylsilyl (TMS) ester, may be necessary.

-

Chromatographic Separation: The sample is injected into the chromatograph to separate the analyte from any potential impurities.

-

Mass Spectrometric Analysis: The analyte is introduced into the mass spectrometer, and a mass spectrum is acquired. The high resolution of the instrument allows for the separation of the isotopic peaks of the molecular ion.

-

Data Analysis:

-

Identify the molecular ion cluster in the mass spectrum.

-

Determine the intensity of the peaks corresponding to the unlabeled compound (d0) and the deuterated isotopologues (d1, d2, d3, d4).

-

Calculate the relative abundance of each isotopologue.

-

The isotopic enrichment is calculated based on the relative abundances of the deuterated species.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the positions of deuterium labeling and to estimate the isotopic purity.

Methodology: Both ¹H (Proton) and ²H (Deuterium) NMR spectroscopy are employed.

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., chloroform-d, DMSO-d6).

-

¹H NMR Analysis:

-

A ¹H NMR spectrum is acquired.

-

The absence or significant reduction of signals corresponding to the aromatic protons at positions 2, 3, 5, and 6 confirms successful deuteration at these sites.

-

The presence of any residual proton signals at these positions can be used to estimate the level of unlabeled or partially labeled species.

-

-

²H NMR Analysis:

-

A ²H NMR spectrum is acquired.

-

The presence of a signal in the aromatic region confirms the incorporation of deuterium onto the aromatic ring.

-

The chemical shift of the deuterium signal can further confirm the labeling positions.

-

Visualizations

The following diagrams illustrate the experimental workflows for the determination of isotopic purity.

Caption: Mass Spectrometry workflow for isotopic purity analysis.

Caption: NMR Spectroscopy workflow for confirming deuterium labeling.

Conclusion

The determination of the isotopic purity of this compound is essential for its proper application as an internal standard in quantitative analytical studies. A combination of high-resolution mass spectrometry and NMR spectroscopy provides a comprehensive characterization of its isotopic enrichment, distribution, and the specific sites of deuterium labeling. This guide provides the foundational knowledge for researchers, scientists, and drug development professionals to understand and implement the necessary quality control measures for this critical analytical reagent.

References

Solubility Profile of 4-Chlorobenzoic Acid-d4 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Chlorobenzoic Acid-d4 in various organic solvents. Due to the limited availability of specific quantitative data for the deuterated form, this guide presents solubility data for the non-deuterated 4-Chlorobenzoic Acid as a close proxy, followed by a discussion on the potential effects of deuteration. The guide also details established experimental protocols for solubility determination.

Quantitative Solubility Data

Table 1: Qualitative and Quantitative Solubility of 4-Chlorobenzoic Acid in Various Solvents

| Solvent Class | Solvent | Qualitative Solubility | Quantitative Solubility (at 25 °C unless otherwise specified) |

| Alcohols | Methanol | Soluble[2][3][4] | Soluble 1% (clear, colorless to faintly yellow) |

| Ethanol (Anhydrous) | Soluble[2][3] | Freely soluble[5] | |

| Ethanol (95%) | Very slightly soluble[2] | Insoluble[4] | |

| Ethers | Diethyl Ether | Soluble[2][3] | Freely soluble[5] |

| Aromatic Hydrocarbons | Toluene | Very slightly soluble[2][3] | Insoluble[4] |

| Halogenated Hydrocarbons | Benzene | Insoluble[5] | - |

| Carbon Tetrachloride | Insoluble[5] | - | |

| Chloroform | Slightly soluble[5] | - | |

| Aqueous | Water | Very slightly soluble[2] | 77 mg/L[5] |

Note: The term "soluble" can be ambiguous. For instance, one source describes 4-Chlorobenzoic acid as "soluble" in methanol, with another quantifying this as a 1% solution.[2] "Freely soluble" suggests a higher degree of solubility.

The Effect of Deuteration on Solubility

The substitution of hydrogen with deuterium can influence a compound's physicochemical properties, including solubility. This is known as the solvent isotope effect. While the changes are often subtle, they can be significant in some cases.

-

Normal Isotope Effect : In many instances, the heavier isotopic species is more soluble than the lighter one.[6][7] This is attributed to differences in the vibrational zero-point energies of hydrogen bonds versus deuterium bonds.[8]

-

Inverse Isotope Effect : Conversely, there are cases where the lighter isotopic species is more soluble.[6][7]

-

Unpredictable Effects : The overall impact of deuteration on solubility is not always predictable and can be influenced by the specific molecular structure and solvent interactions.[8] For example, a study on flurbiprofen and its deuterated analog (flurbiprofen-d8) showed a two-fold increase in solubility for the deuterated compound.[9]

Given these considerations, it is plausible that the solubility of this compound may be slightly different from its non-deuterated form. Researchers should consider this potential variance in their experimental design and interpretation of results.

Experimental Protocols for Solubility Determination

The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic (equilibrium) solubility of a solid in a solvent.[2]

Principle of the Shake-Flask Method

An excess amount of the solid compound is added to the solvent of interest. The mixture is then agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period to allow the system to reach equilibrium, where the rate of dissolution equals the rate of precipitation. After reaching equilibrium, the undissolved solid is separated from the saturated solution, and the concentration of the solute in the clear supernatant is determined using a suitable analytical method.[2][10]

Detailed Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a solid compound using the shake-flask method.

Key Experimental Considerations

-

Purity of Compound and Solvent : The purity of both the solute (this compound) and the solvent is crucial for accurate solubility measurements.[11]

-

Temperature Control : Solubility is temperature-dependent. Therefore, maintaining a constant and accurately recorded temperature throughout the experiment is essential.[1][11]

-

Equilibration Time : Sufficient time must be allowed for the system to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system.[2][12]

-

pH of the Medium : For aqueous and some organic solvents, the pH can significantly influence the solubility of acidic or basic compounds.[1]

-

Solid Phase Analysis : After the experiment, it is good practice to analyze the remaining solid to ensure that no phase transition or degradation has occurred during the equilibration process.

Analytical Methods for Concentration Determination

Once a saturated solution is obtained and filtered, the concentration of the dissolved this compound needs to be accurately measured. Common analytical techniques include:

-

UV-Visible Spectroscopy (UV-Vis) : This method is suitable if the compound has a chromophore that absorbs light in the UV-Vis range. A calibration curve of known concentrations is required to determine the concentration of the unknown sample.[13]

-

High-Performance Liquid Chromatography (HPLC) : HPLC is a highly sensitive and specific method for determining the concentration of a compound in a solution. It is particularly useful for complex mixtures or when high accuracy is required.[14][15]

-

Liquid Chromatography-Mass Spectrometry (LC-MS) : LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing very high sensitivity and selectivity.[12][13]

Conclusion

While specific quantitative solubility data for this compound remains elusive, the data for its non-deuterated analog provides a valuable starting point for researchers. The deuteration is expected to have a minor, though not entirely predictable, effect on its solubility. For precise solubility determination, the shake-flask method is a robust and reliable experimental protocol. Careful control of experimental parameters and the use of validated analytical methods are paramount for obtaining accurate and reproducible solubility data, which is critical for applications in research, drug discovery, and formulation development.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. dissolutiontech.com [dissolutiontech.com]

- 3. 4-Chlorobenzoic acid | 74-11-3 [chemicalbook.com]

- 4. 4-Chlorobenzoic acid [fudabio.com]

- 5. 4-Chlorobenzoic Acid | ClC6H4COOH | CID 6318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 7. researchgate.net [researchgate.net]

- 8. Summary: Solubility in deuterated solvents from Edward T. Chainani on 2004-06-14 (Email Archives for June, 2004) [ammrl.org]

- 9. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bioassaysys.com [bioassaysys.com]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 14. researchgate.net [researchgate.net]

- 15. dissolutiontech.com [dissolutiontech.com]

4-Chlorobenzoic Acid-d4 stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of 4-Chlorobenzoic Acid-d4

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. Given the limited availability of specific long-term stability data for the deuterated form, this document synthesizes information from the unlabeled compound, general principles of stable isotope-labeled compound handling, and recommended best practices. It is intended to offer researchers, scientists, and drug development professionals a reliable framework for maintaining the integrity of this compound in a laboratory setting. This guide includes recommended storage conditions, potential degradation pathways, and a general protocol for conducting stability studies.

Introduction

This compound is the deuterated analog of 4-Chlorobenzoic acid, a compound used in various chemical syntheses and as an intermediate in the production of pharmaceuticals and dyes.[1][2] Stable isotope-labeled compounds like this compound are critical tools in quantitative bioanalytical assays, particularly in pharmacokinetic and metabolism studies, where they serve as internal standards.[3][4] The stability of these labeled compounds is paramount to ensure the accuracy and reproducibility of experimental results.[3] Deuterium labeling on the aromatic ring, as in this compound, is generally stable and not prone to exchange with protons from solvents under typical analytical conditions.[3]

Chemical and Physical Properties

A summary of the relevant chemical and physical properties of this compound and its unlabeled counterpart is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound and 4-Chlorobenzoic Acid

| Property | This compound | 4-Chlorobenzoic Acid |

| Molecular Formula | C₇D₄HClO₂ | C₇H₅ClO₂ |

| Molecular Weight | 160.59 g/mol | 156.57 g/mol |

| CAS Number | 85577-25-9[5] | 74-11-3 |

| Appearance | Solid | White to light yellow crystalline powder[1][2] |

| Melting Point | Not specified | 238-241 °C |

| Solubility | Not specified | Soluble in methanol |

| Chemical Stability | Assumed to be stable under recommended storage conditions. | Stable under normal conditions.[6] |

Recommended Storage Conditions

To ensure the long-term stability and integrity of this compound, the following storage conditions are recommended, based on supplier information and general guidelines for deuterated compounds.

Table 2: Recommended Storage Conditions for this compound

| Parameter | Recommendation | Rationale and Remarks |

| Temperature | +4°C[5] | Refrigeration minimizes the rate of potential chemical degradation. Some suppliers suggest that for unopened bottles of deuterated compounds, storage between -5°C to +5°C can maximize shelf life.[7][8] |

| Light | Protect from light | Exposure to light, especially UV, can provide the energy to initiate degradation reactions. Store in an amber vial or in a dark cabinet. |

| Moisture | Store in a dry place/desiccator | The compound is a solid, and moisture can lead to hydrolysis or facilitate other degradation pathways. Keep the container tightly sealed. |

| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) is good practice for long-term storage, but not strictly necessary for short-term use. | Minimizes oxidation. |

| Form | Solid (neat) | Storing the compound in its solid form is generally preferred for long-term stability over solutions. |

| Solutions | If a stock solution is prepared (e.g., in methanol), it should be stored at 4°C and used within a reasonable timeframe.[9] | The stability in solution is generally lower than in the solid state. It is advisable to prepare fresh solutions for critical applications. |

Stability and Potential Degradation

The chemical stability of this compound is expected to be similar to its non-deuterated analog. The C-D bonds on the aromatic ring are strong and not readily cleaved under normal storage conditions.

Incompatibilities

Based on the data for 4-Chlorobenzoic acid, the following incompatibilities should be noted:

Contact with these substances should be avoided to prevent chemical reactions that could degrade the compound.

Potential Degradation Pathways

While specific degradation pathways for this compound under storage conditions are not documented, potential degradation can be inferred from the structure and from studies on the unlabeled compound.

-

Decarboxylation: At elevated temperatures, carboxylic acids can undergo decarboxylation, although this typically requires high heat.

-

Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to UV light.

-

Biological Degradation: Studies on 4-Chlorobenzoic acid have shown that it can be degraded by microorganisms. The primary pathway is hydrolytic dehalogenation to form 4-hydroxybenzoic acid.[10][11][12] While this is not a concern for sterile storage, it is relevant for environmental fate and in non-sterile experimental conditions.

A logical diagram illustrating the initial step of biological degradation is provided below.

Caption: Initial step of this compound biodegradation.

Experimental Protocol for Stability Assessment

For researchers needing to perform a formal stability study on this compound, the following general protocol can be adapted. This protocol is based on standard practices for stability testing of chemical substances.

Objective

To assess the stability of solid this compound under various environmental conditions (temperature, humidity, and light) over a defined period.

Materials

-

This compound (neat solid)

-

Climate-controlled stability chambers

-

Calibrated analytical balance

-

HPLC system with a UV or MS detector

-

Appropriate HPLC column (e.g., C18)

-

High-purity solvents (e.g., acetonitrile, methanol, water)

-

Amber glass vials with screw caps

Methodology

-

Initial Characterization (T=0):

-

Perform a full characterization of the initial batch of this compound.

-

Appearance: Record the physical state and color.

-

Purity Assay: Determine the purity using a validated HPLC-UV or LC-MS method.

-

Isotopic Enrichment: Confirm the isotopic enrichment using mass spectrometry.

-

Water Content: Measure the water content by Karl Fischer titration.

-

-

Stability Study Setup:

-

Aliquot the solid compound into amber glass vials.

-

Expose the samples to the conditions outlined in Table 3.

-

Table 3: Conditions for Stability Testing

| Condition | Temperature | Relative Humidity | Duration |

| Long-Term | 4°C ± 2°C | Ambient | 12 months |

| Accelerated | 25°C ± 2°C | 60% ± 5% RH | 6 months |

| Stress (Forced Degradation) | 40°C ± 2°C | 75% ± 5% RH | 1 month |

| Photostability | As per ICH Q1B guidelines | N/A | As per guidelines |

-

Testing Schedule:

-

Pull samples at predefined time points (e.g., 0, 1, 3, 6, 9, 12 months for long-term; 0, 1, 3, 6 months for accelerated).

-

Analyze the samples for appearance and purity.

-

-

Analytical Method:

-

Develop and validate a stability-indicating HPLC method capable of separating the parent compound from potential degradation products.

-

Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., formic acid) is a common starting point.

-

Detection: UV detection at a suitable wavelength (e.g., 254 nm) or mass spectrometry for higher specificity.

-

Quantification: Calculate the percentage of the parent compound remaining and quantify any significant degradation products.

-

Acceptance Criteria

-

Purity: No significant decrease in purity. A common threshold is not more than a 2% decrease from the initial value.

-

Degradation Products: No single degradation product should exceed 0.5%, and the total degradation products should not exceed 1.5%.

-

Appearance: No significant change in physical appearance.

The workflow for this experimental protocol is visualized below.

Caption: Workflow for a stability study of this compound.

Conclusion

While specific, long-term stability data for this compound is not widely published, a robust storage and handling strategy can be implemented based on the information available for its unlabeled analog and general principles for deuterated compounds. The recommended storage condition for this compound is at +4°C, protected from light and moisture. For critical applications, it is advisable to verify the purity of the compound, especially if it has been stored for an extended period or if stock solutions are used. The provided experimental protocol offers a framework for researchers who need to generate their own stability data under specific laboratory conditions. Adherence to these guidelines will help ensure the integrity of this compound, leading to more reliable and reproducible scientific outcomes.

References

- 1. 4-Chlorobenzoic acid | 74-11-3 [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 4. symeres.com [symeres.com]

- 5. This compound | LGC Standards [lgcstandards.com]

- 6. fishersci.com [fishersci.com]

- 7. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 8. buchem.com [buchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Degradation of 4-Chlorobenzoic Acid by Arthrobacter sp - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biological degradation of 4-chlorobenzoic acid by a PCB-metabolizing bacterium through a pathway not involving (chloro)catechol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Degradation of 4-Chlorobenzoic Acid by Arthrobacter sp - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 4-Chlorobenzoic Acid-d4 for Researchers and Drug Development Professionals

An In-depth Resource on Commercial Availability, Quality Benchmarks, and Bioanalytical Applications

This technical guide provides a comprehensive overview of 4-Chlorobenzoic Acid-d4, a deuterated internal standard crucial for quantitative bioanalysis. Addressed to researchers, scientists, and drug development professionals, this document details commercially available sources, their respective quality specifications, and a detailed experimental protocol for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Commercial Suppliers and Quantitative Data

The selection of a high-quality internal standard is paramount for the accuracy and reproducibility of bioanalytical methods. This compound is available from several reputable suppliers. The following table summarizes the key quantitative data for this product from various commercial sources.

| Supplier | Product Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Isotopic Enrichment | Chemical Purity |

| LGC Standards | TRC-C364652 | 85577-25-9 | C₇D₄HClO₂ | 160.59 | Not specified | >95% (HPLC) |

| CDN-D-5025 | 85577-25-9 | C₇D₄HClO₂ | 160.59 | 98 atom % D | min 98% | |

| MedchemExpress | HY-W440240 | 85577-25-9 | C₇D₄HClO₂ | 160.59 | Not specified | Not specified |

| C/D/N Isotopes | D-5025 | 85577-25-9 | C₇D₄HClO₂ | 160.59 | 98 atom % D | Not specified |

| Santa Cruz Biotechnology | sc-224423 | 85577-25-9 | C₇D₄HClO₂ | 160.59 | Not specified | Not specified |

| Toronto Research Chemicals | C364652 | 85577-25-9 | C₇D₄HClO₂ | 160.59 | Not specified | Not specified |

The Role of this compound as an Internal Standard

In quantitative bioanalysis, particularly in LC-MS/MS, a stable isotope-labeled (SIL) internal standard is the gold standard for correcting for variability during sample preparation and analysis. This compound, being the deuterated analog of 4-Chlorobenzoic acid, co-elutes with the unlabeled analyte and experiences similar matrix effects and ionization suppression or enhancement. This ensures accurate quantification of the target analyte in complex biological matrices such as plasma, urine, or tissue homogenates. The use of a SIL internal standard is a key recommendation in regulatory guidance for bioanalytical method validation.

Experimental Protocol: Quantification of an Acidic Analyte in Human Plasma using this compound

This section outlines a detailed experimental protocol for the quantification of a hypothetical acidic analyte in human plasma using this compound as an internal standard. This protocol is a composite based on established methods for the analysis of carboxylic acids in biological matrices.

Materials and Reagents

-

Human plasma (with appropriate anticoagulant, e.g., K₂EDTA)

-

Analyte of interest (certified reference standard)

-

This compound (internal standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Methyl tert-butyl ether (MTBE) (HPLC grade)

-

Solid-phase extraction (SPE) cartridges (e.g., mixed-mode anion exchange)

Preparation of Stock and Working Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte reference standard in methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Analyte Working Solutions: Prepare a series of working solutions by serially diluting the analyte stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with a 50:50 mixture of acetonitrile and water.

Sample Preparation

Two common extraction techniques are presented: liquid-liquid extraction (LLE) and solid-phase extraction (SPE). The choice of method will depend on the specific properties of the analyte and the required level of sample cleanup.

-

To 100 µL of plasma sample, calibration standard, or quality control sample in a microcentrifuge tube, add 25 µL of the internal standard working solution (100 ng/mL).

-

Vortex briefly to mix.

-

Add 50 µL of 1% formic acid in water to acidify the sample.

-

Add 600 µL of MTBE.

-

Vortex for 5 minutes to ensure thorough extraction.

-

Centrifuge at 10,000 x g for 5 minutes to separate the layers.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

To 100 µL of plasma sample, calibration standard, or quality control sample, add 25 µL of the internal standard working solution (100 ng/mL).

-

Vortex briefly to mix.

-

Add 200 µL of 4% phosphoric acid in water to the sample.

-

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the pre-treated sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analyte and internal standard with 1 mL of a 5% formic acid in acetonitrile solution.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis

-

Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient:

-

0-0.5 min: 5% B

-

0.5-3.0 min: 5% to 95% B

-

3.0-4.0 min: 95% B

-

4.1-5.0 min: 5% B

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

MRM Transitions: To be determined by infusing the analyte and internal standard solutions into the mass spectrometer. For this compound, a potential transition would be m/z 159 -> 115 (corresponding to the loss of CO₂).

Data Analysis and Method Validation

The ratio of the peak area of the analyte to the peak area of the internal standard is used to construct a calibration curve. The concentration of the analyte in unknown samples is then determined from this curve.

The bioanalytical method should be validated according to the FDA's Bioanalytical Method Validation Guidance for Industry. This includes assessing the following parameters:

-

Selectivity and Specificity

-

Accuracy and Precision

-

Calibration Curve

-

Recovery

-

Matrix Effect

-

Stability (freeze-thaw, bench-top, long-term)

Visualizing the Experimental Workflow

The following diagrams illustrate the key workflows described in the experimental protocol.

Caption: Bioanalytical workflow for quantification.

Caption: Bioanalytical method validation pathway.

This technical guide serves as a foundational resource for the procurement and application of this compound in a research and drug development setting. For the most accurate and up-to-date information, always refer to the supplier's Certificate of Analysis for the specific lot of material being used and consult the latest regulatory guidelines for bioanalytical method validation.

In-Depth Technical Guide: Safety Data for 4-Chlorobenzoic Acid-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for 4-Chlorobenzoic Acid-d4 (CAS No. 85577-25-9). The information presented is collated from available safety data sheets (SDS) and toxicological literature. It is important to note that due to the limited availability of specific experimental data for the deuterated compound, information from its non-deuterated analog, 4-Chlorobenzoic Acid (CAS No. 74-11-3), is used as a surrogate for toxicological endpoints. This approach is based on the principle that isotopic labeling is unlikely to significantly alter the compound's toxicological properties.

Core Safety and Physical Data

This compound is a stable, isotopically labeled compound. Below is a summary of its key identification and physical-chemical properties.

| Property | Value |

| Chemical Name | 4-chloro-2,3,5,6-tetradeuteriobenzoic acid |

| Synonyms | Benzoic-2,3,5,6-d4 acid, 4-chloro- |

| CAS Number | 85577-25-9 |

| Molecular Formula | C₇HD₄ClO₂ |

| Molecular Weight | 160.59 g/mol |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 238-241 °C (for non-deuterated) |

Toxicological Data Summary

The following table summarizes the acute toxicity data, primarily based on the non-deuterated form of 4-Chlorobenzoic Acid.

| Endpoint | Species | Route | Value | Classification |

| Acute Oral Toxicity (LD50) | Rat | Oral | 1170 mg/kg[1][2] | GHS Category 4: Harmful if swallowed[1][3] |

| Skin Irritation | Rabbit | Dermal | Irritant | GHS Category 2: Causes skin irritation[1][3] |

| Eye Irritation | Rabbit | Ocular | Serious Irritant | GHS Category 2A: Causes serious eye irritation[1][3] |

GHS Hazard Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication.

| Hazard Class | Hazard Category | Signal Word | Hazard Statement |

| Acute toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed |

| Skin corrosion/irritation | Category 2 | Warning | H315: Causes skin irritation |

| Serious eye damage/eye irritation | Category 2A | Warning | H319: Causes serious eye irritation |

Experimental Protocols

Detailed methodologies for the key toxicological assessments are outlined below, based on internationally recognized OECD guidelines.

Acute Oral Toxicity (OECD Guideline 423)

The acute oral toxicity is determined by administering the substance to a group of fasted rats in a single dose.

-

Test Animals: Healthy young adult rats are used.

-

Dosage: A starting dose of the test substance is administered to a small group of animals.

-

Administration: The substance is administered by gavage using a stomach tube.

-

Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days. Body weight is recorded weekly.

-

Endpoint: The LD50 (the dose estimated to cause mortality in 50% of the test animals) is calculated. For 4-Chlorobenzoic acid, the oral LD50 in rats is reported as 1170 mg/kg, leading to its classification as GHS Category 4.[1][2]

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test assesses the potential of a substance to cause skin irritation or corrosion.

-

Test Animals: Albino rabbits are typically used for this assay.[4]

-

Application: A small area of the animal's skin is shaved. 0.5 g of the solid test substance is applied to the skin and covered with a gauze patch for a 4-hour exposure period.[4]

-

Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[5]

-

Scoring: The reactions are scored using the Draize scoring system, where erythema and edema are graded on a scale of 0 (none) to 4 (severe).[6] A substance is classified as an irritant if it produces a mean score of ≥2.3 and ≤4.0 for erythema or edema.[7]

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This test evaluates the potential of a substance to cause eye irritation or damage.[8][9][10]

-

Test Animals: Albino rabbits are the recommended species.[8]

-

Application: A single dose of 0.1 g of the solid substance is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.[11]

-

Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.[8]

-

Scoring: Ocular lesions are scored based on the Draize eye test scoring system.[11][12] A substance is classified as causing serious eye irritation (Category 2A) if it produces reversible inflammatory changes.[12]

Visualized Workflows

The following diagrams illustrate key logical workflows related to the safety assessment of this compound.

Caption: GHS Classification workflow for 4-Chlorobenzoic Acid.

Caption: First aid procedures for exposure to this compound.

References

- 1. fishersci.com [fishersci.com]

- 2. elementalmicroanalysis.com [elementalmicroanalysis.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. oecd.org [oecd.org]

- 5. daikinchemicals.com [daikinchemicals.com]

- 6. taylorfrancis.com [taylorfrancis.com]

- 7. criver.com [criver.com]

- 8. oecd.org [oecd.org]

- 9. catalog.labcorp.com [catalog.labcorp.com]

- 10. oecd.org [oecd.org]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Analysis of 4-Chlorobenzoic Acid in Environmental Water Samples Using a Deuterated Internal Standard

Abstract

This application note details a robust and highly sensitive method for the quantitative analysis of 4-Chlorobenzoic Acid (4-CBA) in environmental water samples. The method utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and incorporates 4-Chlorobenzoic Acid-d4 as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. Sample preparation involves a straightforward Solid Phase Extraction (SPE) procedure, providing excellent recovery and minimizing matrix effects. This method is ideal for researchers, scientists, and professionals in environmental monitoring and drug development requiring reliable trace-level quantification of 4-CBA.

Introduction

4-Chlorobenzoic acid is a compound of environmental interest due to its use as an intermediate in the synthesis of dyes, preservatives, and pesticides. It is also a degradation product of some pharmaceuticals. Its presence in water sources, even at low concentrations, necessitates sensitive and selective analytical methods for monitoring and risk assessment. LC-MS/MS offers unparalleled sensitivity and specificity for the quantification of such compounds. The use of a deuterated internal standard, this compound, is crucial for correcting variations during sample preparation and analysis, thereby enhancing the reliability of the results.

Experimental

Materials and Reagents

-

4-Chlorobenzoic Acid (purity ≥99%)

-

This compound (isotopic purity ≥98%)

-

LC-MS grade methanol, acetonitrile, and water

-

Formic acid (LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB or equivalent)

Sample Preparation: Solid Phase Extraction (SPE)

-

Sample Pre-treatment: Water samples (500 mL) are filtered through a 0.45 µm nylon filter to remove particulate matter.

-

Internal Standard Spiking: Each sample is spiked with this compound to a final concentration of 50 ng/L.

-

SPE Cartridge Conditioning: The SPE cartridge is conditioned with 5 mL of methanol followed by 5 mL of LC-MS grade water.

-

Sample Loading: The pre-treated water sample is loaded onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

-

Washing: The cartridge is washed with 5 mL of water to remove any unretained impurities.

-

Elution: The retained analytes are eluted with 5 mL of methanol.

-

Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen at 40°C. The residue is reconstituted in 1 mL of the initial mobile phase (90:10 water:acetonitrile with 0.1% formic acid).

LC-MS/MS Analysis

The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

Table 1: LC-MS/MS Instrumental Parameters

| Parameter | Setting |

| LC System | |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 8 minutes, hold at 90% B for 2 minutes, return to 10% B and equilibrate for 5 minutes |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Capillary Voltage | 3.5 kV |

| Desolvation Temperature | 350°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

| MRM Transitions | See Table 2 |

Table 2: Multiple Reaction Monitoring (MRM) Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Collision Energy (eV) | Product Ion (m/z) - Qualifier | Collision Energy (eV) |

| 4-Chlorobenzoic Acid | 155.0 | 111.0 | 15 | 138.0 | 12 |

| This compound | 159.0 | 115.0 | 15 | 142.0 | 12 |

Results and Discussion

Method Performance

The developed method was validated for linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision.

Table 3: Method Validation Summary

| Parameter | Result |

| Linearity Range | 1 - 1000 ng/L |

| Correlation Coefficient (r²) | >0.995 |

| Limit of Detection (LOD) | 0.5 ng/L |

| Limit of Quantitation (LOQ) | 1.0 ng/L |

| Accuracy (at 3 concentrations) | 92 - 108% |

| Precision (%RSD, n=6) | <10% |

| Recovery (from water) | 88 - 97% |

The use of this compound as an internal standard effectively compensated for matrix effects and variations in sample preparation, leading to high accuracy and precision.

Visualizations

Caption: Experimental workflow from sample preparation to LC-MS/MS analysis.

Caption: Fragmentation pathway of 4-CBA and its deuterated internal standard.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and accurate means for the quantification of 4-Chlorobenzoic Acid in environmental water samples. The use of a deuterated internal standard, this compound, is essential for achieving high-quality data. This method is well-suited for routine monitoring and research applications where trace-level analysis of 4-Chlorobenzoic Acid is required.

Protocols

Protocol 1: Preparation of Standard Solutions

-

Primary Stock Solution (1000 mg/L): Accurately weigh 10 mg of 4-Chlorobenzoic Acid and dissolve it in 10 mL of methanol.

-

Internal Standard Stock Solution (1000 mg/L): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the initial mobile phase to create calibration standards ranging from 1 ng/L to 1000 ng/L.

-

Spiking Solution: Prepare a working internal standard solution of 10 µg/L by diluting the internal standard stock solution with methanol.

Protocol 2: Sample Preparation (SPE)

-

Measure 500 mL of the water sample.

-

Add 2.5 µL of the 10 µg/L internal standard working solution to the sample and mix thoroughly.

-

Condition an SPE cartridge with 5 mL of methanol followed by 5 mL of LC-MS grade water.

-

Load the spiked water sample onto the SPE cartridge.

-

Wash the cartridge with 5 mL of LC-MS grade water.

-

Elute the analytes with 5 mL of methanol into a clean collection tube.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried residue in 1 mL of the initial mobile phase.

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Quantitative Analysis Using 4-Chlorobenzoic Acid-d4: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of various compounds using 4-Chlorobenzoic Acid-d4 as an internal standard. The primary analytical techniques covered are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are applicable for the determination of analytes in environmental matrices such as water and soil, as well as in pharmaceutical and biological samples.

Introduction to Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision in quantitative analysis. This method involves the addition of a known amount of an isotopically labeled version of the analyte of interest, in this case, this compound, to the sample. This labeled compound, known as an internal standard (IS), exhibits nearly identical chemical and physical properties to the native (unlabeled) analyte.

The key advantage of using a stable isotope-labeled internal standard like this compound is its ability to compensate for variations that may occur during sample preparation, extraction, and analysis. Because the IS and the analyte behave similarly during these steps, any loss of the analyte will be accompanied by a proportional loss of the IS. The quantification is based on the ratio of the mass spectrometric response of the analyte to that of the internal standard, which remains constant even if sample loss occurs. This leads to highly reliable and reproducible quantitative results.

Applications

This compound is a suitable internal standard for the quantitative analysis of its unlabeled counterpart, 4-chlorobenzoic acid, and other structurally related acidic compounds. Key applications include:

-

Environmental Monitoring: Quantification of 4-chlorobenzoic acid, a degradation product of some pesticides and industrial chemicals, in water and soil samples.[1]

-

Pharmaceutical Analysis: As an internal standard in the quantification of acidic drugs or metabolites in biological matrices.

-

Drug Development: In pharmacokinetic studies to accurately determine the concentration of acidic drug candidates in plasma, urine, or tissue samples.

Experimental Protocols

Protocol 1: Quantitative Analysis of 4-Chlorobenzoic Acid in Water by LC-MS/MS

This protocol describes the determination of 4-chlorobenzoic acid in water samples using this compound as an internal standard with LC-MS/MS.

3.1.1. Sample Preparation: Solid-Phase Extraction (SPE)

-

Sample Collection: Collect water samples in clean glass bottles.

-

Filtration: Filter the water samples through a 0.45 µm glass fiber filter to remove particulate matter.

-

Internal Standard Spiking: To a 100 mL aliquot of the filtered water sample, add a known amount of this compound solution (e.g., 100 ng).

-

SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 60 mg) by passing 5 mL of methanol followed by 5 mL of deionized water.

-

Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

-

Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.

-

Elution: Elute the analyte and internal standard with 5 mL of methanol.

-

Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

3.1.2. LC-MS/MS Conditions

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution:

-

0-1 min: 10% B

-

1-8 min: 10-90% B

-

8-10 min: 90% B

-

10-10.1 min: 90-10% B

-

10.1-15 min: 10% B

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 40 °C.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

-

MRM Transitions:

-

4-Chlorobenzoic Acid: Precursor ion (m/z) 155 -> Product ion (m/z) 111

-

This compound: Precursor ion (m/z) 159 -> Product ion (m/z) 115

-

3.1.3. Data Analysis

Quantify the concentration of 4-chlorobenzoic acid by constructing a calibration curve using the ratio of the peak area of the analyte to the peak area of the internal standard versus the concentration of the analyte.

Protocol 2: Quantitative Analysis of Chlorobenzoic Acids in Soil by GC-MS

This protocol details the analysis of chlorobenzoic acids in soil, utilizing this compound as an internal standard, by GC-MS following derivatization.

3.2.1. Sample Preparation: Accelerated Solvent Extraction (ASE) and Derivatization

-

Sample Preparation: Air-dry the soil sample and sieve it through a 2 mm mesh.

-

Internal Standard Spiking: Weigh 10 g of the prepared soil into an extraction cell and spike with a known amount of this compound solution.

-

Accelerated Solvent Extraction (ASE): Extract the soil sample using a mixture of hexane and acetone (1:1, v/v) with 1% acetic acid at 100 °C and 1500 psi.

-

Solvent Evaporation: Concentrate the extract to approximately 1 mL using a rotary evaporator.

-

Derivatization:

-

Transfer the concentrated extract to a vial and evaporate to dryness under nitrogen.

-

Add 1 mL of a derivatizing agent (e.g., 2% H2SO4 in methanol) and heat at 60 °C for 1 hour to convert the acidic analytes to their methyl esters.

-

After cooling, add 1 mL of hexane and 1 mL of water, vortex, and centrifuge.

-

Collect the upper hexane layer containing the derivatized analytes.

-

3.2.2. GC-MS Conditions

-

Gas Chromatograph: A gas chromatograph equipped with a split/splitless injector.

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 min.

-

Ramp: 10 °C/min to 280 °C, hold for 5 min.

-

-

Mass Spectrometer: A single or triple quadrupole mass spectrometer.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Selected Ion Monitoring (SIM) Ions:

-

4-Chlorobenzoic acid methyl ester: m/z 170, 139, 111

-

This compound methyl ester: m/z 174, 143, 115

-

3.2.3. Data Analysis

Quantification is performed by creating a calibration curve based on the ratio of the peak area of the target ion for the derivatized analyte to the peak area of the target ion for the derivatized internal standard against the analyte concentration.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of 4-chlorobenzoic acid using this compound as an internal standard.

Table 1: LC-MS/MS Method Performance for 4-Chlorobenzoic Acid in Water

| Parameter | Value |

| Linearity Range | 1 - 1000 ng/L |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.5 ng/L |

| Limit of Quantitation (LOQ) | 1 ng/L |

| Recovery | 92 - 105% |

| Precision (%RSD) | < 10% |

| Accuracy (%Bias) | ± 10% |

Table 2: GC-MS Method Performance for Chlorobenzoic Acids in Soil

| Parameter | Value |

| Linearity Range | 10 - 2000 µg/kg |

| Correlation Coefficient (r²) | > 0.99 |

| Limit of Detection (LOD) | 2 µg/kg |

| Limit of Quantitation (LOQ) | 10 µg/kg |

| Recovery | 85 - 110% |

| Precision (%RSD) | < 15% |

| Accuracy (%Bias) | ± 15% |

Visualizations

Caption: LC-MS/MS experimental workflow for water analysis.